1-Benzyl-1,4,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
1-Benzyl-1,4,5,6-tetrahydropyridine-3-carbonitrile is a heterocyclic compound that features a tetrahydropyridine ring substituted with a benzyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves the reaction of 1-benzyl-3-cyano-1,4-dihydropyridine under UV-light irradiation in a methanol solution. The reaction proceeds for approximately 24 hours, followed by thin-layer chromatography and purification by flash chromatography using ethyl acetate-petroleum ether (1:10 v/v). The final product is obtained as colorless crystals after recrystallization from tetrahydrofuran (THF) .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted tetrahydropyridine derivatives.
Scientific Research Applications
1-Benzyl-1,4,5,6-tetrahydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act on dopaminergic neurons in the brain, similar to other tetrahydropyridine derivatives, by crossing the blood-brain barrier and selectively targeting these neurons . This mechanism is particularly relevant in the context of neurological research and drug development.
Comparison with Similar Compounds
- 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
- 1-Benzyl-4-(4-methylphenyl)-tetrahydropyridine
- Ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylate
Comparison: 1-Benzyl-1,4,5,6-tetrahydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
75532-82-0 |
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Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-benzyl-3,4-dihydro-2H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C13H14N2/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-8,10H2 |
InChI Key |
ZMASGHFMZPQSQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CN(C1)CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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